molecular formula C8H8F3N3O B2858430 7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 2219374-10-2

7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2858430
CAS No.: 2219374-10-2
M. Wt: 219.167
InChI Key: PSJSFYIDFRMMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine core. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable scaffold for various applications.

Chemical Reactions Analysis

7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include organoboron compounds for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions include arylated derivatives, alcohols, and carboxylic acids.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in treating conditions like Parkinson’s disease.

Properties

IUPAC Name

7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-2-12-7-5(4-15)3-13-14(6)7/h3-4,6,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJSFYIDFRMMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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